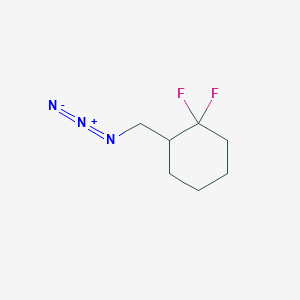

2-(Azidomethyl)-1,1-difluorocyclohexane

Overview

Description

Azide-modified compounds are important building blocks for various chemical reactions . They are often used in click chemistry, a type of chemical reaction that joins small units together to form a larger structure .

Synthesis Analysis

The synthesis of azide-modified compounds can be complex and requires specific conditions . For instance, azide-modified nucleosides are synthesized using various methods, and the azido functionality can be introduced into both the sugar and the nucleobase .Molecular Structure Analysis

The molecular structure of azide-modified compounds is determined by the specific arrangement of atoms and the presence of the azide group . The azide group is essential for click reactions .Chemical Reactions Analysis

Azide-modified compounds participate in a variety of chemical reactions . One of the most common is the azide-alkyne cycloaddition, which is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Physical And Chemical Properties Analysis

The physical and chemical properties of azide-modified compounds can vary widely depending on their specific structure . These properties can include hardness, topography, and hydrophilicity .Scientific Research Applications

Material Sciences: Cross-Linkers

Organic azides, such as “2-(Azidomethyl)-1,1-difluorocyclohexane”, are highly versatile in material sciences due to their reactivity. They are commonly used as cross-linkers in polymers to alter physical properties and enhance the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

The propensity of organic azides to release nitrogen through thermal activation or photolysis makes them suitable as highly energetic materials. Their energy output is significant, which is beneficial in applications requiring high-energy materials .

Polymer Chemistry: Nitrene-Based Applications

In polymer chemistry, the generation of highly reactive nitrenes from organic azides is a crucial process. Nitrenes are used for polymer crosslinking, which is essential for improving the properties and efficiencies of various polymer-based technologies .

Synthesis of Heterocycles

Organic azides are instrumental in synthesizing various heterocyclic compounds. They participate in reactions like [3+2] cycloaddition, nucleophilic addition, and C-H amination, leading to the formation of five-, six-, and other membered heterocycles, which are fundamental structures in many pharmaceuticals and agrochemicals .

Organic Synthesis: Domino Reactions

“2-(Azidomethyl)-1,1-difluorocyclohexane” can be involved in domino reactions, where multiple bond-forming transformations occur under a single set of conditions. This process is highly efficient for constructing complex molecules from simpler precursors .

Nucleoside Modification

Azides are used to modify nucleosides, which are the building blocks of nucleic acids. The modification of nucleosides with azide groups can lead to the development of novel therapeutic agents and diagnostic tools .

Mechanism of Action

Target of Action

Azido compounds are known to be highly reactive and can interact with various biological targets .

Mode of Action

Azido compounds are generally known for their reactivity, which allows them to interact with a variety of biological targets .

Biochemical Pathways

It’s important to note that the impact of a compound on biochemical pathways depends on its interaction with its targets, which can lead to changes in cellular processes .

Pharmacokinetics

Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .

Result of Action

It’s known that azido impurities can be mutagenic, leading to dna damage and potentially increasing the risk of cancer .

Action Environment

The action, efficacy, and stability of 2-(Azidomethyl)-1,1-difluorocyclohexane can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceutical products has led to recalls due to the potential risk they pose .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azidomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3/c8-7(9)4-2-1-3-6(7)5-11-12-10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYSHBCFIKWMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)